1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Overview
Description
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is a compound with the molecular formula C13H11N3O . It has a molecular weight of 225.25 g/mol . The IUPAC name for this compound is 1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one resulted in potent cAMP PDE III inhibitors . The synthesis involved the use of 2-aminopyridine-3-carboxylic acids via Curtius rearrangement .
Molecular Structure Analysis
The compound has a unique structure with an imidazo[4,5-b]pyridin-2-one core . This core has been successfully linked with other fragments to enhance the inhibitory activity of the compound .
Chemical Reactions Analysis
The compound has been used as a starting point for the synthesis of various derivatives with enhanced properties . For example, it has been used to create potent and selective BET inhibitors for the management of neuropathic pain .
Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 225.090211983 g/mol . The topological polar surface area is 45.2 Ų .
Scientific Research Applications
Chemical Synthesis and Derivatives
- Nitration processes of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives, including N-methyl derivatives, result in various nitro- and dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. These reactions involve complex interactions with halogen atoms and lead to the formation of chloro(bromo)-nitro compounds (Smolyar et al., 2007).
Mutagenic Potency Studies
- Structural isomers of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have been synthesized and evaluated for their mutagenic potency. The mutagenicity varies depending on the structural features that allow resonance between the phenyl and imidazo[4,5-b]pyridine substituents (Chrisman et al., 2008).
Novel Synthetic Routes
- New synthetic routes have been explored for 6-substituted-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine. This involves the transformation of 4-aminopyridine protected as alkyl carbamates through nitration and other reactions to form various imidazo[4,5-c]pyridin-2-ones (Bakke et al., 2003).
Corrosion Inhibition Studies
- Imidazo[1,2-a]pyridine derivatives have been investigated as corrosion inhibitors for carbon steel in saline solutions. These studies involve experimental and theoretical approaches, including potentiometric polarization measurements and quantum mechanical calculations (Kubba & Al-Joborry, 2020).
Pharmaceutical Applications
- Synthesis of potential anticancer agents includes imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. These compounds have been shown to inhibit mitosis and possess significant antitumor activity, contributing to the development of new therapeutic agents (Temple et al., 1987).
Conformational Studies in Drug Design
- Substituted imidazo[1,2-a]pyridines have been studied for their antiulcer activity, focusing on the relationship between molecular conformation and biological activity. This research aids in understanding the pharmacological actions of such compounds and their potential as antiulcer drugs (Kaminski et al., 1989).
Mechanism of Action
While the exact mechanism of action of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is not specified in the retrieved documents, related compounds have been found to inhibit the bromodomain and extra-terminal (BET) proteins . This inhibition reduces neuroinflammation and excitability, thereby alleviating neuropathic pain .
Future Directions
Properties
IUPAC Name |
1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMCBRGMDRAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399990 | |
Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-04-5 | |
Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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